4-(Chloromethyl)-2-methylpyridine

Descripción general

Descripción

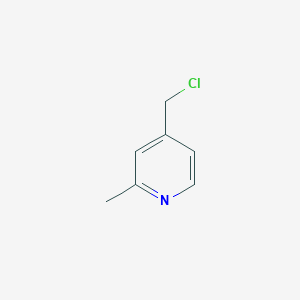

4-(Chloromethyl)-2-methylpyridine is an organic compound belonging to the class of pyridines. It is characterized by a pyridine ring substituted with a chloromethyl group at the fourth position and a methyl group at the second position. This compound is of significant interest due to its versatile reactivity and applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)-2-methylpyridine can be synthesized through several methods. One common approach involves the chloromethylation of 2-methylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or crystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis. The product is then purified using techniques like distillation, recrystallization, or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Chloromethyl)-2-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

Oxidation: The compound can be oxidized to form 4-(chloromethyl)-2-pyridinecarboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction of the chloromethyl group can yield 4-(methyl)-2-methylpyridine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

- Substituted pyridines (e.g., 4-(azidomethyl)-2-methylpyridine)

- Pyridinecarboxylic acids

- Reduced pyridine derivatives

Aplicaciones Científicas De Investigación

4-(Chloromethyl)-2-methylpyridine finds applications in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and ligands for coordination chemistry.

Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.

Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antimicrobial and anticancer drugs.

Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)-2-methylpyridine largely depends on its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. In biological systems, the compound can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity.

Comparación Con Compuestos Similares

2-Chloromethylpyridine: Lacks the methyl group at the second position, resulting in different reactivity and applications.

4-Methyl-2-chloropyridine: The positions of the methyl and chloromethyl groups are interchanged, affecting its chemical behavior.

4-(Bromomethyl)-2-methylpyridine: Similar structure but with a bromomethyl group, leading to different reactivity due to the nature of the halogen.

Uniqueness: 4-(Chloromethyl)-2-methylpyridine is unique due to the specific positioning of the chloromethyl and methyl groups on the pyridine ring, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields highlight its importance.

Actividad Biológica

4-(Chloromethyl)-2-methylpyridine is a chlorinated pyridine derivative that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article presents a detailed examination of its biological activity, including its interactions with biological systems, potential pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a chloromethyl group at the 4-position and a methyl group at the 2-position. Its molecular formula is C₇H₈ClN, with a molecular weight of approximately 161.6 g/mol. The presence of both chlorine and methyl groups influences its reactivity and biological properties, making it a compound of interest in various fields, particularly in drug development.

Metabolic Pathways

Research has indicated that this compound may interact with several metabolic pathways. One notable interaction is its role as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing or diminishing their effects.

Pharmacological Applications

The compound shows promise as a potential pharmacological agent due to its unique structural features. Some studies suggest that it may exhibit:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, although specific data on this compound is limited.

- Antiproliferative Effects : Compounds structurally similar to this compound have been investigated for their antiproliferative activities against various cancer cell lines.

Case Studies

- Cytochrome P450 Inhibition : A study highlighted the compound's ability to inhibit cytochrome P450 enzymes, suggesting implications for drug-drug interactions and the need for further investigation into its pharmacokinetic properties.

- Antimicrobial Potential : While direct studies on this specific compound are sparse, related chlorinated pyridines have shown significant antimicrobial activity against various pathogens, indicating that this compound may possess similar properties.

- Cell Growth Inhibition : Research on structurally analogous compounds has indicated potential for inhibiting cell growth in cancer models, warranting exploration into the specific effects of this compound in cancer research.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 3-Chloro-4-methylpyridine | 72093-04-0 | Antimicrobial, inhibits cytochrome P450 |

| 4-(Chloromethyl)pyridine hydrochloride | 1822-51-1 | Potentially antimicrobial and antiproliferative |

| 3-(Chloromethyl)-4-methylpyridine | 1465-19-6 | Antimicrobial activity |

Propiedades

IUPAC Name |

4-(chloromethyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDLZDABUCJCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the reactivity of 4-(chloromethyl)-2-methylpyridine with ammonia and primary amines based on the provided research?

A1: The research papers [, ] investigate the reaction of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates, which contain the this compound moiety. While specific data for the unsubstituted this compound isn't provided, it's reasonable to infer that the chloromethyl group in this core structure would also exhibit reactivity towards nucleophiles like ammonia and primary amines. This reaction likely proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amine group. Further studies would be needed to confirm the reaction conditions and characterize the products for the unsubstituted this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.